molecular formula C23H20N2O6S B3463168 2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid

2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid

Cat. No. B3463168
M. Wt: 452.5 g/mol
InChI Key: JBNKKWKTJBZAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid, also known as N-(3-acetylphenyl)-2-[[4-(methylsulfonyl)phenyl]azo]-5-nitrobenzamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a complex process that involves multiple steps and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This inhibition leads to a reduction in inflammation and tumor growth. It has also been found to inhibit the growth of various bacteria.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to have antibacterial effects against various bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid in lab experiments include its high purity, well-established synthesis method, and various biological activities. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the study of 2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of various diseases. In addition, there is a need for studies to evaluate its toxicity and potential side effects in vivo.

Scientific Research Applications

2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has been widely studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, antitumor, and antibacterial properties. It has also been found to have potential applications in the treatment of various diseases such as cancer, arthritis, and bacterial infections.

properties

IUPAC Name

2-[[3-[(3-acetylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c1-14-10-11-17(22(27)24-20-9-4-3-8-19(20)23(28)29)13-21(14)32(30,31)25-18-7-5-6-16(12-18)15(2)26/h3-13,25H,1-2H3,(H,24,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNKKWKTJBZAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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